molecular formula C22H40O2 B3343138 Behenolic acid CAS No. 506-35-4

Behenolic acid

Cat. No. B3343138
CAS RN: 506-35-4
M. Wt: 336.6 g/mol
InChI Key: VUXNZDYAHSFXBM-UHFFFAOYSA-N
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Description

Behenic acid, also known as docosanoic acid, is a fatty acid primarily used as a thickener, cleansing agent, and opacifier in cosmetics . It may be plant-derived or synthetic and is a major component of moringa oil and is also found in peanut oil . It’s a saturated fatty acid that is derived from the oil extracts of plants and used as a component of conditioning agents .


Synthesis Analysis

Behenic acid has been incorporated into the sn-1, 3 positions of triacylglycerols in palm olein (POo) and high-oleic sunflower oil (HOS) by solvent-free interesterification catalyzed by Lipozyme RM IM . Behenic acid is also used as a chemical intermediate in the synthesis of various compounds .


Molecular Structure Analysis

Behenic acid is a carboxylic acid, the saturated fatty acid with formula C21H43COOH . It consists of white solid although impure samples appear yellowish .


Chemical Reactions Analysis

Phenolic acids can interact with other food components, such as carbohydrates, proteins, or lipids . The chemical reactions that occur during the baking technologies in the bakery and biscuit industry may also affect the results of measurements .


Physical And Chemical Properties Analysis

Behenic acid is a saturated, wax-like fatty acid found in moringa and peanut oils that thickens and opacifies cosmetics . Phenolic acids are known to exhibit antioxidants, antimicrobial, and anti-inflammatory properties .

properties

IUPAC Name

docos-13-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-8,11-21H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXNZDYAHSFXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283164
Record name 13-Docosynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Behenolic acid

CAS RN

506-35-4
Record name 13-Docosynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Behenolic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Behenolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30170
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13-Docosynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEHENOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1418926YF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
R Bhattacharya, SR Saletore… - Journal of the Chemical …, 1928 - pubs.rsc.org
… preparation of the corresponding acetylenic acids, since the reduction of these to the ethylenic acids is readily performed, and we decided to explore first the synthesis of behenolic acid (…
Number of citations: 6 pubs.rsc.org
WW Myddleton, AW Barrett… - Journal of the American …, 1930 - ACS Publications
… The mercury derivatives prepared from stearolic acid and behenolic acid were made to react with chlorine and with bromine in refined petroleum ether, in chloroformand in glacial acetic …
Number of citations: 16 pubs.acs.org
WW Myddleton, RG Berchem… - Journal of the American …, 1927 - ACS Publications
… (c) Behenolic Acid.—Rape oil gave a mixture of fatty acids containing 98.8% of erucic acid … hydroxystearic acid and behenolic acid gave 14-ketobehenic acid. We have prepared the …
Number of citations: 19 pubs.acs.org
I Zeman - Journal of Chromatographic Science, 1965 - academic.oup.com
… Fatty acids containing one triple bond (such as stearolic and behenolic acid) show a considerable delay on polar separating liquids (such as polyester) compared to the corresponding …
Number of citations: 5 academic.oup.com
R Kannan, MW Roomi, MR Subbaram… - Fette, Seifen …, 1967 - Wiley Online Library
… (mp 780-80 C) of behenolic acid. Quantitation by GLC analysis of the … behenolic acid consisted of 72.5 O/o of 13- and 27.5O/o of 14-oxodocosanoic acids. Our findings for behenolic acid …
Number of citations: 6 onlinelibrary.wiley.com
NA Khan - Journal of the American Oil Chemists Society, 1956 - Springer
9,10-Dibromostearic acid has been prepared in different grades of purity through urea-inclusion compounds from natural sources of fatty acids. This facilitated preparation of stearolic …
Number of citations: 3 link.springer.com
T MARUYAMA - Proceedings of the Imperial Academy, 1934 - jstage.jst.go.jp
… From the results thus shown, it is obvious that behenolic acid is formed from eruco-dibromo-behenicacid …
Number of citations: 4 www.jstage.jst.go.jp
A Müller - Nature, 1926 - nature.com
… A SMALL rectangular crystal flake of behenolic acid, CH 3 (CH 2 ) 7 C:C(CH 2 ) 11 COOH, was mounted on an X-ray spectrometer in such a way that the long edge of the flake was …
Number of citations: 3 www.nature.com
RE Bowman - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… obtained previously by the hydration of behenolic acid with sulphuric acid (Holt and Baruch, Ber., 1893, 26, 838)… 83" (prepared from behenolic acid and sulphuric acid), melted at 83-84". …
Number of citations: 0 pubs.rsc.org
AK Macbeth, AW Stewart - Journal of the Chemical Society …, 1917 - pubs.rsc.org
IT has long been known that saturated substances possess an absorptive power much lower than that shown by the corresponding ethylenic derivatives; and further investigations have …
Number of citations: 3 pubs.rsc.org

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